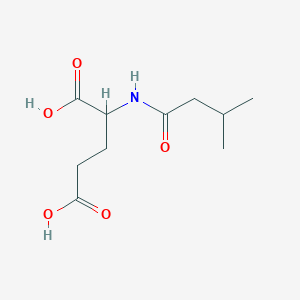
N-(3-Methylbutanoyl)glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-methylbutanamido)pentanedioic acid is a chiral compound with significant importance in various fields of chemistry and biology Its structure consists of a pentanedioic acid backbone with an amido group substituted by a 3-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-methylbutanamido)pentanedioic acid typically involves the reaction of a suitable amine with a pentanedioic acid derivative. One common method is the amidation reaction, where 3-methylbutylamine reacts with a pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of (S)-2-(3-methylbutanamido)pentanedioic acid may involve large-scale amidation reactions using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
(S)-2-(3-methylbutanamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
(S)-2-(3-methylbutanamido)pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of (S)-2-(3-methylbutanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(S)-2-(3-methylbutanamido)butanedioic acid: Similar structure with a butanedioic acid backbone.
(S)-2-(3-methylbutanamido)hexanedioic acid: Similar structure with a hexanedioic acid backbone.
(S)-2-(3-methylbutanamido)propanoic acid: Similar structure with a propanoic acid backbone.
Uniqueness
(S)-2-(3-methylbutanamido)pentanedioic acid is unique due to its specific pentanedioic acid backbone and the presence of the 3-methylbutyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H17NO5 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-(3-methylbutanoylamino)pentanedioic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
HCVIJONZMYVLAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


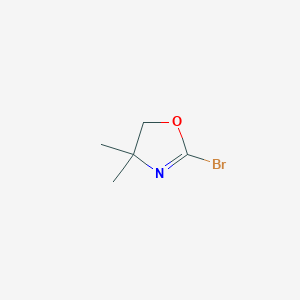
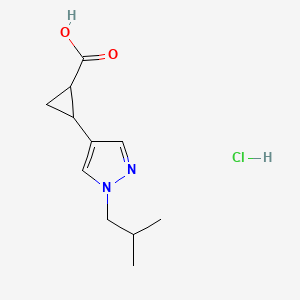
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
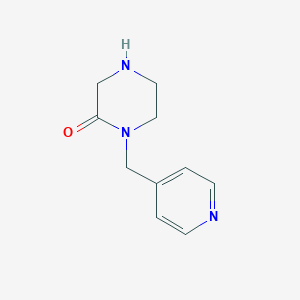
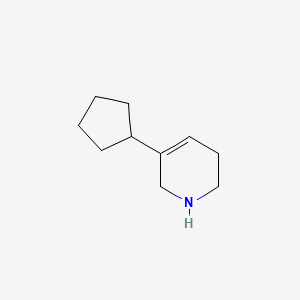
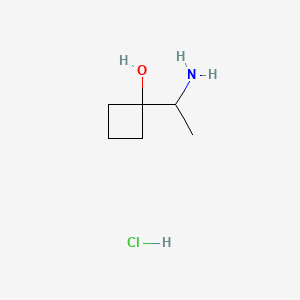
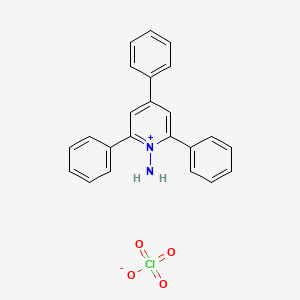
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)



![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)

